3-Chloro-1-fluoropropan-1-ol
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Overview
Description
3-Chloro-1-fluoropropan-1-ol is an organic compound with the molecular formula C3H6ClFO It is a halogenated alcohol, which means it contains both a hydroxyl group (-OH) and halogen atoms (chlorine and fluorine) attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-1-fluoropropan-1-ol can be synthesized through several methods. One common approach involves the halogenation of propan-1-ol. For instance, propan-1-ol can be treated with chlorine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as chlorination, fluorination, and purification through distillation or crystallization. The choice of reagents and catalysts, as well as the optimization of reaction parameters, are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-fluoropropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted alcohols and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include simpler alcohols and hydrocarbons.
Scientific Research Applications
3-Chloro-1-fluoropropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive halogen atoms.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 3-Chloro-1-fluoropropan-1-ol involves its reactivity with various biological molecules. The halogen atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
3-Chloro-1-fluoropropan-1-ol can be compared with other halogenated alcohols, such as:
3-Chloro-1-propanol: Similar structure but lacks the fluorine atom, leading to different reactivity and applications.
3-Fluoro-1-propanol: Similar structure but lacks the chlorine atom, affecting its chemical properties and uses.
1-Chloro-2-fluoroethanol: A shorter carbon chain with different reactivity and applications.
Properties
CAS No. |
139008-04-1 |
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Molecular Formula |
C3H6ClFO |
Molecular Weight |
112.53 g/mol |
IUPAC Name |
3-chloro-1-fluoropropan-1-ol |
InChI |
InChI=1S/C3H6ClFO/c4-2-1-3(5)6/h3,6H,1-2H2 |
InChI Key |
NVDCMJREDAYLMP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(O)F |
Origin of Product |
United States |
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